1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a unique structure that combines a cyclopropane ring, a methoxyphenyl group, a thiadiazole ring, and a piperazine moiety, making it a subject of interest for various research fields.
Preparation Methods
The synthesis of 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves multiple steps, typically starting with the preparation of the cyclopropane ring and the methoxyphenyl group. The cyclopropane ring can be synthesized through a Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple. The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride. The thiadiazole ring is typically synthesized through the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative. Finally, the piperazine moiety is introduced through a nucleophilic substitution reaction .
Chemical Reactions Analysis
1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts.
Scientific Research Applications
1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its unique structural features.
Medicine: Research has indicated potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)-2-(1,2,5-thiadiazol-3-yl)ethanone: This compound shares the methoxyphenyl and thiadiazole groups but lacks the cyclopropane and piperazine moieties.
4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carboxamide: This compound contains the piperazine and thiadiazole groups but differs in the other substituents.
1-(2-Methoxyphenyl)-3-(1,2,5-thiadiazol-3-yl)propane: This compound has a similar structure but with a propane chain instead of a cyclopropane ring.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(2-methoxyphenyl)cyclopropyl]-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-23-14-5-3-2-4-13(14)17(6-7-17)16(22)21-10-8-20(9-11-21)15-12-18-24-19-15/h2-5,12H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRQKOKKYYIOKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)N3CCN(CC3)C4=NSN=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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